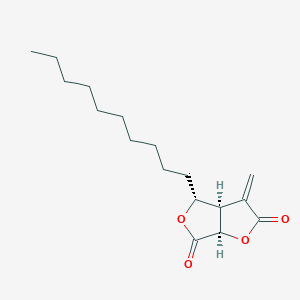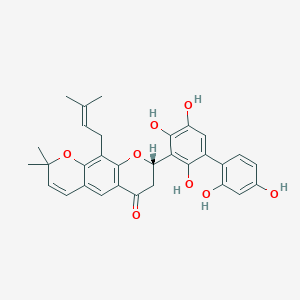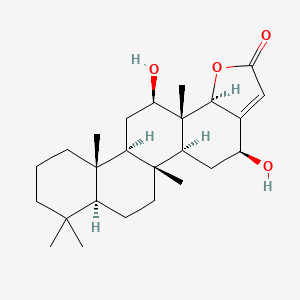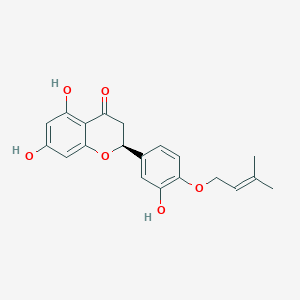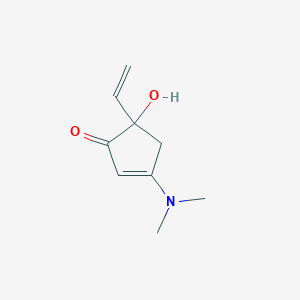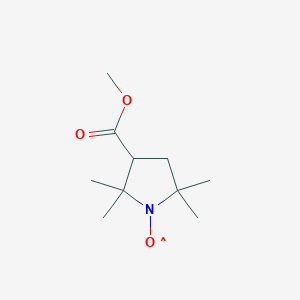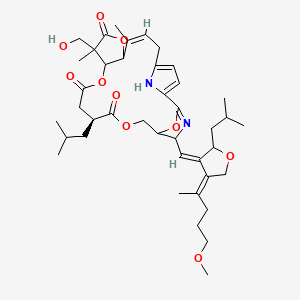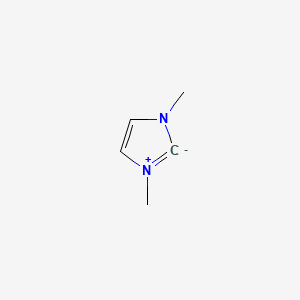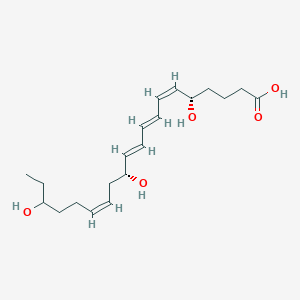
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
18-hydroxyleukotriene B4 is a leukotriene that is leukotriene B4 carrying an additional hydroxy substituent at position 18. It has a role as a mouse metabolite. It is a leukotriene, a long-chain fatty acid, a secondary allylic alcohol, a triol and a hydroxy polyunsaturated fatty acid. It derives from a leukotriene B4. It is a conjugate acid of a 18-hydroxyleukotriene B4(1-).
Wissenschaftliche Forschungsanwendungen
1. Cardioprotective and Anti-Arrhythmic Properties
The n-3 polyunsaturated fatty acids (PUFAs), from which (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid is derived, have shown potential in the prevention of arrhythmic deaths, including sudden cardiac death. This is supported by a growing body of clinical studies and insights from animal and laboratory studies regarding the mechanisms through which n-3 PUFAs prevent cardiac arrhythmias (Leaf et al., 2003).
2. Metabolic and Pharmacological Significance
Chlorogenic Acid (CGA) and its isomers have been recognized for their versatile biological and pharmacological effects, including antioxidant activity, cardioprotective, hepatoprotective, anti-inflammatory, neuroprotective, and anti-obesity properties. These properties are also relevant considering the metabolic pathways and biotransformations involving (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid and similar compounds (Naveed et al., 2018).
3. Essential in Diet and Gender-specific Metabolism
Alpha-linolenic acid, a precursor to (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid, is essential in the human diet for the synthesis of longer-chain n-3 fatty acids which are crucial for tissue function. The metabolism of such acids shows gender differences, with women showing greater conversion efficiency. This gender-specific metabolism is an important consideration in dietary recommendations for n-3 PUFA intake (Burdge, 2006).
4. Clinical Utility in Cardiovascular Disease
The eicosapentaenoic acid:arachidonic acid ratio, linked with (5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid, is a valuable predictor of cardiovascular risk. Studies have demonstrated that increasing this ratio through dietary interventions can effectively reduce the risk of cardiovascular events, making it a significant marker and therapeutic target in cardiovascular disease management (Nelson & Raskin, 2019).
Eigenschaften
Produktname |
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic Acid |
|---|---|
Molekularformel |
C20H32O5 |
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
(5S,6Z,8E,10E,12R,14Z)-5,12,18-trihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O5/c1-2-17(21)11-8-5-9-14-18(22)12-6-3-4-7-13-19(23)15-10-16-20(24)25/h3-7,9,12-13,17-19,21-23H,2,8,10-11,14-16H2,1H3,(H,24,25)/b4-3+,9-5-,12-6+,13-7-/t17?,18-,19+/m0/s1 |
InChI-Schlüssel |
SBXDKWTYHRBIPS-SYZIFMGCSA-N |
Isomerische SMILES |
CCC(CC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)O)O)O)O |
Kanonische SMILES |
CCC(CCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



